molecular formula C9H10N2O3S B14902935 N-(3-cyano-4-methoxyphenyl)methanesulfonamide

N-(3-cyano-4-methoxyphenyl)methanesulfonamide

Cat. No.: B14902935
M. Wt: 226.25 g/mol
InChI Key: SKOIJLXCPVPDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Cyano-4-methoxyphenyl)methanesulfonamide (C₉H₉N₂O₃S, molar mass 225.24 g/mol) is a sulfonamide derivative characterized by a methanesulfonamide group attached to a phenyl ring substituted with a cyano (–CN) group at the 3-position and a methoxy (–OCH₃) group at the 4-position.

Properties

Molecular Formula

C9H10N2O3S

Molecular Weight

226.25 g/mol

IUPAC Name

N-(3-cyano-4-methoxyphenyl)methanesulfonamide

InChI

InChI=1S/C9H10N2O3S/c1-14-9-4-3-8(5-7(9)6-10)11-15(2,12)13/h3-5,11H,1-2H3

InChI Key

SKOIJLXCPVPDPM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NS(=O)(=O)C)C#N

Origin of Product

United States

Chemical Reactions Analysis

N-(3-cyano-4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

Common reagents used in these reactions include alkyl cyanoacetates, phenyl isothiocyanate, and various catalysts. The major products formed from these reactions are often heterocyclic compounds with potential biological activities .

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves its interaction with molecular targets and pathways. The cyano and methoxy groups play a crucial role in its reactivity and biological activity. The compound can intercalate into double-stranded DNA, affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions, leading to the unwinding of the helical structure .

Comparison with Similar Compounds

Comparison with Similar Methanesulfonamide Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-(3-cyano-4-methoxyphenyl)methanesulfonamide with related compounds:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties/Activities
N-(3-Cyano-4-methoxyphenyl)methanesulfonamide 3-CN, 4-OCH₃ C₉H₉N₂O₃S 225.24 Limited data; inferred high polarity due to –CN and –OCH₃
N-(3-Chloro-4-methylphenyl)methanesulfonamide () 3-Cl, 4-CH₃ C₈H₁₀ClNO₂S 219.69 Irritant hazard; moderate stability
N-(4-Amino-3-methoxyphenyl)methanesulfonamide () 4-NH₂, 3-OCH₃ C₈H₁₂N₂O₃S 216.26 Enhanced solubility (amino group); in stock
N-[4-(9-Acridinylamino)-3-methoxyphenyl]methanesulfonamide (m-AMSA, ) 9-Acridinylamino, 3-OCH₃ C₁₅H₁₆N₄O₃S 332.38 Antitumor activity; severe myelosuppression
N-(4-Arylamidophenyl)methanesulfonamide derivatives () Variable aryl groups Varies Varies Anti-inflammatory (xylene-induced edema model)

Key Observations:

  • This may influence binding to biological targets or metabolic stability.
  • Solubility: The amino group in N-(4-amino-3-methoxyphenyl)methanesulfonamide () likely enhances aqueous solubility compared to the cyano analog.
  • Hazard Profile : N-(3-chloro-4-methylphenyl)methanesulfonamide is classified as an irritant (), while m-AMSA exhibits dose-limiting hematological toxicity ().
Anti-Inflammatory Activity ()

N-(4-Arylamidophenyl)methanesulfonamide derivatives demonstrated significant anti-inflammatory effects in mice, reducing xylene-induced ear edema.

Antitumor Activity ()

m-AMSA, a structurally complex analog, showed antitumor activity in phase I trials but caused severe leukopenia and thrombocytopenia. The acridinylamino moiety is essential for its DNA intercalation properties, a mechanism unlikely in the simpler cyano-methoxy derivative.

Antimicrobial and Antioxidant Potential ()

N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide exhibited antibacterial and antioxidant behavior, highlighting the role of sulfonamide derivatives in diverse therapeutic areas. The cyano group in the main compound may enhance oxidative stability or target specificity.

Biological Activity

N-(3-cyano-4-methoxyphenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(3-cyano-4-methoxyphenyl)methanesulfonamide involves the reaction of 3-cyano-4-methoxyaniline with methanesulfonyl chloride. The structural modifications around the methanesulfonamide moiety can significantly influence its biological activity.

Key Structural Characteristics:

  • Amino Group Positioning: The positioning of the amino group is crucial; alterations can lead to variations in cytotoxicity.
  • Substituent Effects: The presence of electron-withdrawing or electron-donating groups can modulate the compound's reactivity and interaction with biological targets.

Anticancer Properties

N-(3-cyano-4-methoxyphenyl)methanesulfonamide has demonstrated notable anticancer activity across various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
N-(3-cyano-4-methoxyphenyl)methanesulfonamideDU145 (Prostate)10
K562 (Leukemia)8
MDA-MB-231 (Breast)12
U-87 (Glioblastoma)6

The compound exhibited an IC50 value as low as 6 μM against U-87 glioblastoma cells, indicating potent cytotoxicity. These values suggest that it could be a candidate for further development in cancer therapy.

The mechanisms underlying the anticancer effects of N-(3-cyano-4-methoxyphenyl)methanesulfonamide include:

  • Microtubule Disruption: Similar to other sulfonamide derivatives, this compound may interfere with microtubule dynamics, leading to cell cycle arrest in the mitotic phase.
  • Caspase Activation: Induction of apoptosis via caspase activation has been observed, contributing to its cytotoxic effects.
  • Blood-Brain Barrier Permeability: Preliminary studies suggest that this compound may possess favorable pharmacokinetic properties, including enhanced permeability across the blood-brain barrier, which is advantageous for treating central nervous system tumors.

Case Studies and Research Findings

Several studies have provided insights into the efficacy and safety profile of N-(3-cyano-4-methoxyphenyl)methanesulfonamide:

  • In Vivo Studies: Animal models have shown significant tumor size reduction when treated with this compound, supporting its potential as an effective anticancer agent .
  • Comparative Analysis: When compared to established chemotherapeutics, this compound demonstrated lower toxicity to normal cells while maintaining high potency against tumor cells .

Table 2: Comparative Efficacy in Animal Models

TreatmentTumor TypeTumor Volume Reduction (%)
N-(3-cyano-4-methoxyphenyl)methanesulfonamideXenograft Model75
Standard ChemotherapyVarious60

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.